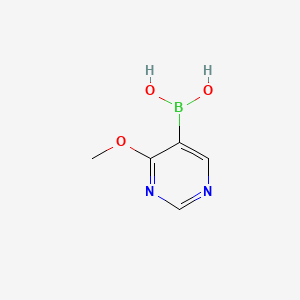

(4-Methoxypyrimidin-5-yl)boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-methoxypyrimidin-5-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BN2O3/c1-11-5-4(6(9)10)2-7-3-8-5/h2-3,9-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIHFIKAJVVQLMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=CN=C1OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90680996 | |

| Record name | (4-Methoxypyrimidin-5-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90680996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

909187-37-7 | |

| Record name | (4-Methoxypyrimidin-5-yl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=909187-37-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Methoxypyrimidin-5-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90680996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (4-Methoxypyrimidin-5-yl)boronic acid: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

(4-Methoxypyrimidin-5-yl)boronic acid is a heterocyclic organoboron compound that has emerged as a valuable building block in medicinal chemistry and organic synthesis. Its structural features, particularly the pyrimidine core, make it an attractive moiety for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in the synthesis of kinase inhibitors.

Core Chemical and Physical Properties

This compound is a white to off-white solid. While specific experimental data for some physical properties of this exact molecule are not widely published, data for structurally similar compounds provide valuable estimations. Boronic acids, in general, are known for their stability under anhydrous conditions but can be susceptible to degradation pathways such as dehydration to form boroxines, oxidation, and protodeboronation. For long-term storage, it is recommended to keep the compound at -20°C in a tightly sealed container under an inert atmosphere.

| Property | Value/Information | Source |

| CAS Number | 909187-37-7 | [1] |

| Molecular Formula | C₅H₇BN₂O₃ | |

| Molecular Weight | 153.93 g/mol | |

| Synonyms | 4-Methoxypyrimidin-5-boronic Acid, B-(4-methoxy-5-pyrimidinyl)boronic Acid | |

| Appearance | White to off-white powder | |

| Melting Point | Data not available for the title compound. For the analogous (2,4-dimethoxypyrimidin-5-yl)boronic acid: 113-117 °C. | [2] |

| Boiling Point | Data not available. | |

| Solubility | Expected to be soluble in polar aprotic solvents like DMSO. The related (2-Methoxypyrimidin-5-yl)boronic acid has a solubility of 350 mg/mL in DMSO. | |

| pKa | Data not available. | |

| Stability | Susceptible to dehydration, oxidation, and protodeboronation. Store at -20°C for long-term stability. |

Synthesis and Reactivity

The synthesis of pyrimidine-5-boronic acids can be achieved through various synthetic routes. A common approach involves the halogen-metal exchange of a halopyrimidine followed by borylation.

Experimental Protocol: Synthesis of a Pyrimidine Boronic Acid (Representative)

The following protocol is adapted from the synthesis of the structurally similar (4-Methoxypyridin-2-YL)boronic acid and is representative of a general approach to this class of compounds.

Step 1: Halogenation of the Pyrimidine Core

A common precursor for the synthesis of pyrimidine boronic acids is a halogenated pyrimidine. Various methods for the synthesis of substituted pyrimidines are available in the literature.

Step 2: Lithiation and Borylation

-

Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the starting halopyrimidine (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.1 equivalents) dropwise, maintaining the temperature. Stir the reaction mixture at this temperature for 1-2 hours to ensure the complete formation of the lithiated intermediate.

-

Borylation: Add triisopropyl borate (1.2 equivalents) dropwise to the reaction mixture at -78 °C. Allow the mixture to warm slowly to room temperature and stir overnight.

-

Hydrolysis and Work-up: Quench the reaction by the slow addition of aqueous hydrochloric acid. Remove the organic solvent under reduced pressure. Adjust the pH of the aqueous layer to induce precipitation of the boronic acid.

-

Purification: Collect the crude product by filtration and purify by recrystallization from a suitable solvent system.

Caption: General synthesis workflow for pyrimidine boronic acids.

Application in Suzuki-Miyaura Cross-Coupling

This compound is a key reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful method for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures that are prevalent in many pharmaceutical compounds.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

-

Reaction Setup: In a dry Schlenk flask or reaction vial under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 equivalent), this compound (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 equivalents).

-

Solvent Addition: Add a degassed solvent system (e.g., toluene, 1,4-dioxane, often with water).

-

Reaction Execution: Stir the reaction mixture at an elevated temperature (typically 80-120 °C) for the required time (2-24 hours). Monitor the reaction progress using a suitable technique (e.g., TLC, LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Role in Drug Discovery: Targeting the VCP/p97 Signaling Pathway

The pyrimidine scaffold is a common feature in a multitude of biologically active compounds. Pyrimidine-containing boronic acids, such as this compound, are instrumental in the synthesis of inhibitors targeting various signaling pathways implicated in diseases like cancer. One such target is the Valosin-containing protein (VCP), also known as p97.

VCP/p97 is an ATPase that plays a critical role in cellular protein homeostasis by mediating the degradation of misfolded proteins through the ubiquitin-proteasome system (UPS).[3] Inhibition of VCP/p97 disrupts this process, leading to an accumulation of ubiquitinated proteins, which can trigger stress in the endoplasmic reticulum and ultimately induce apoptosis (programmed cell death) in cancer cells.[4] A study has reported the discovery of novel pyrimidine molecules containing a boronic acid moiety as potent inhibitors of VCP/p97.[3]

Caption: Inhibition of the VCP/p97 pathway by a pyrimidine boronic acid derivative.

References

(4-Methoxypyrimidin-5-yl)boronic acid: A Technical Guide for Researchers

CAS Number: 909187-37-7

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in (4-Methoxypyrimidin-5-yl)boronic acid. This document provides a detailed overview of its physicochemical properties, synthesis, applications in medicinal chemistry, and relevant experimental protocols.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 909187-37-7 | N/A |

| Molecular Formula | C₅H₇BN₂O₃ | [1] |

| Molecular Weight | 153.93 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| SMILES | COC1=NC=NC=C1B(O)O | [1] |

| InChI | InChI=1S/C5H7BN2O3/c1-11-5-4(6(9)10)2-7-3-8-5/h2-3,9-10H,1H3 | [1] |

| Melting Point | Not available (For the related compound 2,4-dimethoxypyrimidin-5-boronic acid: 115-117 °C) | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Soluble in dimethyl sulfoxide and methanol. | N/A |

Synthesis and Characterization

The synthesis of pyrimidine boronic acids can be achieved through various methods, with a common approach being the metal-halogen exchange of a halopyrimidine followed by borylation.

Representative Synthesis of this compound

This protocol describes a general method for the synthesis of pyrimidin-5-yl boronic acids from their corresponding 5-halopyrimidines. This can be adapted for the synthesis of this compound from 5-bromo-4-methoxypyrimidine.

Experimental Protocol:

Materials:

-

5-Bromo-4-methoxypyrimidine

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

Aqueous Hydrochloric Acid (HCl)

-

Diethyl ether

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk line, oven-dried flasks)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve 5-bromo-4-methoxypyrimidine in anhydrous THF.

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (typically 1.1 equivalents) dropwise, maintaining the temperature. Stir the reaction mixture at -78 °C for 1-2 hours to ensure the complete formation of the lithiated intermediate.

-

Borylation: To the reaction mixture at -78 °C, add triisopropyl borate (typically 1.2 equivalents) dropwise. Allow the mixture to slowly warm to room temperature and stir overnight.

-

Hydrolysis and Work-up: Quench the reaction by the slow addition of aqueous HCl at 0 °C. Extract the mixture with diethyl ether.

-

Purification: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization or column chromatography.

Workflow for the Synthesis of this compound

Caption: A general workflow for the synthesis of this compound.

Analytical Characterization

The characterization of this compound and its derivatives typically involves a combination of spectroscopic and chromatographic techniques. While specific spectra for this compound are not widely published, the following methods are standard for boronic acid characterization.

| Technique | Purpose |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H, ¹³C, and ¹¹B NMR are used to confirm the molecular structure. |

| Mass Spectrometry (MS) | Determines the molecular weight and can be used to elucidate the structure. |

| High-Performance Liquid Chromatography (HPLC) | Assesses the purity of the compound. |

Applications in Medicinal Chemistry

This compound is a key intermediate in the synthesis of a variety of biologically active compounds. Its primary application is in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[3][4] This reaction is a powerful tool for forming carbon-carbon bonds, enabling the construction of complex molecular scaffolds.[3]

The pyrimidine moiety is a common feature in many kinase inhibitors, where it can participate in crucial hydrogen bonding interactions within the ATP-binding pocket of the enzyme. The 5-position of the pyrimidine ring is a favorable site for substitution, and 5-pyrimidinylboronic acids generally exhibit good reactivity in Suzuki couplings.[3]

Role in the Synthesis of Kinase Inhibitors

Kinase inhibitors are a major class of targeted cancer therapies. Many of these inhibitors are biaryl or heteroaryl compounds, and the Suzuki-Miyaura coupling is a fundamental reaction for their synthesis. This compound serves as a versatile building block for introducing the 4-methoxypyrimidine motif into these inhibitors.

One important class of kinases targeted in drug discovery is the Janus kinase (JAK) family. JAK inhibitors are used in the treatment of various inflammatory diseases and cancers. The 4-methoxypyrimidine core is a feature of some potent and selective JAK inhibitors, which modulate the JAK-STAT signaling pathway.

Suzuki-Miyaura Coupling Protocol

The following is a general protocol for the Suzuki-Miyaura cross-coupling reaction using a pyrimidine boronic acid.

Experimental Protocol:

Materials:

-

Aryl or heteroaryl halide (1.0 equivalent)

-

This compound (1.0-1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (0.5-5 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equivalents)

-

Degassed solvent (e.g., 1,4-dioxane/water, DMF, toluene)

-

Standard glassware for inert atmosphere reactions or a microwave reactor

Procedure (Conventional Heating):

-

Reaction Setup: In a reaction vessel, combine the aryl or heteroaryl halide, this compound, palladium catalyst, and base.

-

Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

-

Solvent Addition: Add the degassed solvent via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Procedure (Microwave-Assisted): [5]

-

Reaction Setup: In a microwave reactor vial, combine the aryl or heteroaryl halide, this compound, palladium catalyst, and base.

-

Solvent Addition: Add the degassed solvent.

-

Reaction: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 10-30 minutes) with stirring.

-

Work-up and Purification: Follow steps 5 and 6 from the conventional heating protocol.

Suzuki-Miyaura Coupling Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Role in Targeting the JAK-STAT Signaling Pathway

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade involved in cellular processes such as immunity, cell proliferation, and apoptosis. Dysregulation of this pathway is implicated in various diseases, including autoimmune disorders and cancer.

JAK inhibitors synthesized using building blocks like this compound can block the activity of JAKs, thereby inhibiting the downstream signaling cascade.

JAK-STAT Signaling Pathway

Caption: The JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.

Safety and Handling

Boronic acids should be handled with appropriate safety precautions in a well-ventilated area or fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) for this compound.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its utility in the construction of kinase inhibitors, especially those targeting the JAK-STAT pathway, highlights its importance in modern drug discovery. This technical guide provides a foundational understanding of its properties, synthesis, and applications to aid researchers in their scientific endeavors.

References

Synthesis of (4-Methoxypyrimidin-5-yl)boronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Methoxypyrimidin-5-yl)boronic acid is a valuable heterocyclic building block in medicinal chemistry and drug discovery, enabling the synthesis of complex molecules through cross-coupling reactions. This technical guide provides a comprehensive overview of a proposed synthetic pathway for this compound. The synthesis is conceptualized as a three-step process commencing with the formation of a pyrimidine core, followed by methoxylation and subsequent bromination to yield a key intermediate. The final step involves a lithium-halogen exchange and borylation to produce the target boronic acid. This document furnishes detailed, albeit adapted, experimental protocols, quantitative data from analogous reactions, and visualizations to aid researchers in the practical application of this synthesis.

Introduction

Heterocyclic boronic acids are indispensable reagents in modern organic synthesis, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The pyrimidine scaffold is a privileged structure in medicinal chemistry, and its functionalization with a boronic acid moiety at the 5-position provides a versatile handle for the introduction of various substituents. The 4-methoxy group on the pyrimidine ring can significantly influence the electronic properties and metabolic stability of resulting compounds, making this compound a desirable, albeit not widely documented, synthetic intermediate. This guide outlines a plausible and scientifically grounded synthetic route, compiled from established methodologies for analogous compounds.

Proposed Synthetic Pathway

The proposed synthesis of this compound is a multi-step process, beginning with the construction of the pyrimidine ring, followed by functional group manipulations to install the methoxy and bromo substituents, and culminating in the formation of the boronic acid.

Experimental Protocols

The following protocols are adapted from established procedures for structurally similar compounds and represent a viable route to the target molecule.

Step 1: Synthesis of 4,6-Dihydroxypyrimidine

This procedure is based on the reaction of a malonate with formamide in the presence of an alkali metal alkoxide.

Materials:

-

Malonate (e.g., diethyl malonate)

-

Formamide

-

Alkali metal alkoxide (e.g., sodium methoxide)

-

Alcoholic solvent (e.g., methanol)

-

Acid for workup (e.g., hydrochloric acid)

Procedure:

-

A solution or suspension of the alkali metal alkoxide in an alcohol is prepared in a suitable reaction vessel.

-

The malonate, either alone or concurrently with formamide, is added portion-wise or continuously to the alkoxide mixture at an elevated temperature.

-

The reaction mixture is refluxed for several hours to ensure complete cyclization.

-

Upon completion, the reaction is cooled, and the precipitated salt is collected.

-

The salt is dissolved in water, and the pH is adjusted with acid to precipitate the 4,6-dihydroxypyrimidine product.

-

The solid is collected by filtration, washed with water, and dried.

| Reactant/Product | Molecular Weight ( g/mol ) | Moles | Equivalents |

| Diethyl malonate | 160.17 | - | 1.0 |

| Formamide | 45.04 | - | 2.0 - 2.5 |

| Sodium methoxide | 54.02 | - | 3.0 - 4.0 |

| 4,6-Dihydroxypyrimidine | 112.09 | - | - |

Note: The exact quantities should be determined based on the desired scale of the reaction.

Step 2: Synthesis of 5-Bromo-4-methoxypyrimidine (Intermediate)

This multi-stage process involves chlorination, methoxylation, dechlorination, and bromination.

2a. Synthesis of 4,6-Dichloropyrimidine:

-

4,6-Dihydroxypyrimidine is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), typically with gentle heating.

-

The reaction mixture is carefully quenched with ice water and neutralized.

-

The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to yield 4,6-dichloropyrimidine.

2b. Synthesis of 4-Chloro-6-methoxypyrimidine:

-

4,6-Dichloropyrimidine is dissolved in methanol.

-

A solution of sodium methoxide in methanol (1 equivalent) is added dropwise at a controlled temperature (e.g., 0-10 °C).

-

The reaction is stirred until completion (monitored by TLC or LC-MS).

-

The solvent is removed under reduced pressure, and the residue is worked up to isolate the monosubstituted product.

2c. Synthesis of 4-Methoxypyrimidine:

-

4-Chloro-6-methoxypyrimidine is subjected to catalytic hydrogenation (e.g., using H₂ gas and a palladium on carbon catalyst) to selectively remove the remaining chlorine atom.

-

The catalyst is filtered off, and the solvent is evaporated to yield 4-methoxypyrimidine.

2d. Synthesis of 5-Bromo-4-methoxypyrimidine:

-

4-Methoxypyrimidine is dissolved in a suitable solvent (e.g., DMF or a chlorinated solvent).

-

A brominating agent, such as N-bromosuccinimide (NBS), is added portion-wise.

-

The reaction is stirred at room temperature or with gentle heating until the starting material is consumed.

-

The reaction mixture is worked up by aqueous extraction, and the product is purified by chromatography or recrystallization.

| Intermediate Product | Typical Yield (%) | Appearance |

| 4,6-Dichloropyrimidine | 75-85 | Crystalline solid |

| 4-Chloro-6-methoxypyrimidine | 80-90 | Solid |

| 4-Methoxypyrimidine | >90 | Oil or low-melting solid |

| 5-Bromo-4-methoxypyrimidine | 60-75 | Solid |

Note: Yields are estimates based on analogous reactions and may require optimization.

Step 3: Synthesis of this compound

This final step involves a lithium-halogen exchange followed by borylation, a method proven effective for the synthesis of heteroaryl boronic acids.

Materials:

-

5-Bromo-4-methoxypyrimidine

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

Aqueous hydrochloric acid (HCl)

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve 5-bromo-4-methoxypyrimidine in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add n-butyllithium (typically 1.1 equivalents) dropwise, maintaining the temperature at -78 °C. Stir the mixture at this temperature for 1-2 hours to ensure complete lithium-halogen exchange.

-

To the resulting solution of the lithiated intermediate, add triisopropyl borate (typically 1.2 equivalents) dropwise at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of aqueous hydrochloric acid at 0 °C.

-

The organic solvent can be removed under reduced pressure. Adjust the pH of the aqueous layer to induce precipitation of the boronic acid.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

-

If necessary, the crude product can be purified by recrystallization.

| Reactant/Product | Molecular Weight ( g/mol ) | Moles | Equivalents |

| 5-Bromo-4-methoxypyrimidine | 189.01 | - | 1.0 |

| n-Butyllithium | 64.06 | - | 1.1 |

| Triisopropyl borate | 188.08 | - | 1.2 |

| This compound | 153.95 | - | - |

Data Presentation

| Parameter | Expected/Comparative Value |

| Purity (HPLC) | >95% (typical for commercial-grade boronic acids) |

| ¹H NMR (DMSO-d₆, ppm) | Expected signals for pyrimidine protons, a methoxy singlet, and a broad singlet for the B(OH)₂ protons. Aromatic protons are expected in the δ 8-9 ppm range. |

| ¹³C NMR (DMSO-d₆, ppm) | Signals corresponding to the pyrimidine ring carbons and the methoxy carbon. The carbon attached to the boron atom will have a characteristic chemical shift. |

| Mass Spec (ESI-MS) | Expected [M+H]⁺ or [M-H]⁻ corresponding to the molecular weight of 153.95 g/mol . |

Experimental Workflows

The following diagrams illustrate the logical workflows for the key experimental stages.

(4-Methoxypyrimidin-5-yl)boronic Acid: A Technical Guide for Researchers and Drug Development Professionals

(4-Methoxypyrimidin-5-yl)boronic acid is a heterocyclic organic compound of significant interest to the fields of medicinal chemistry and drug discovery. Its molecular structure, featuring a pyrimidine ring substituted with a methoxy and a boronic acid group, makes it a valuable building block in the synthesis of complex organic molecules, particularly as a key intermediate in the development of kinase inhibitors. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in the modulation of critical signaling pathways.

Core Molecular Structure and Properties

The foundational characteristics of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Reference |

| CAS Number | 909187-37-7 | [1][2] |

| Molecular Formula | C₅H₇BN₂O₃ | [1][2] |

| Molecular Weight | 153.93 g/mol | [2] |

| IUPAC Name | This compound | |

| Appearance | Solid (predicted) | |

| Solubility | Soluble in organic solvents |

Synthesis and Experimental Protocols

A likely synthetic pathway commences with a doubly halogenated pyrimidine, such as 5-bromo-2,4-dichloropyrimidine. This starting material undergoes selective methoxylation, followed by a metal-halogen exchange and subsequent reaction with a boron-containing electrophile to yield the desired boronic acid.

Experimental Protocol: Plausible Synthesis of this compound

This protocol is a generalized procedure based on the synthesis of similar pyrimidine boronic acids and should be optimized for specific laboratory conditions.

Step 1: Synthesis of 5-Bromo-4-methoxy-pyrimidine derivative

A common precursor for the target molecule is a brominated and methoxylated pyrimidine. For instance, starting with 5-bromo-2,4-dichloropyrimidine, a selective methoxylation at the 4-position can be achieved.

Materials:

-

5-Bromo-2,4-dichloropyrimidine

-

Sodium methoxide (NaOMe)

-

Methanol (MeOH)

-

Inert gas (e.g., Argon or Nitrogen)

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve 5-bromo-2,4-dichloropyrimidine in methanol.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of sodium methoxide in methanol to the cooled mixture.

-

Stir the reaction mixture at 0 °C for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction and perform an aqueous work-up.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5-bromo-4-methoxypyrimidine derivative.

-

Purify the product by column chromatography or recrystallization.

Step 2: Borylation of the 5-Bromo-4-methoxypyrimidine derivative

The final step involves the conversion of the bromo-pyrimidine to the corresponding boronic acid via a lithium-halogen exchange followed by quenching with a borate ester.

Materials:

-

5-Bromo-4-methoxypyrimidine derivative

-

n-Butyllithium (n-BuLi) or other organolithium reagent

-

Triisopropyl borate or another suitable borate ester

-

Anhydrous tetrahydrofuran (THF) or other ethereal solvent

-

Aqueous acid (e.g., HCl) for hydrolysis

-

Inert gas (e.g., Argon or Nitrogen)

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere, dissolve the 5-bromo-4-methoxypyrimidine derivative in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add n-butyllithium dropwise to the cooled solution and stir for a period to allow for complete lithium-halogen exchange.

-

To the resulting lithiated species, add triisopropyl borate dropwise at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of aqueous acid to hydrolyze the borate ester.

-

Perform an aqueous work-up and extract the product with an organic solvent.

-

Isolate the crude this compound.

-

Purify the final product by recrystallization or column chromatography.

Key Applications in Drug Discovery: Suzuki-Miyaura Coupling

This compound is a valuable reagent in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures that are often the core scaffolds of pharmaceutically active compounds.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general framework for the coupling of this compound with an aryl or heteroaryl halide.

Materials:

-

This compound

-

Aryl or heteroaryl halide (e.g., bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., 1,4-dioxane, toluene, DMF, with or without water)

-

Inert gas (e.g., Argon or Nitrogen)

Procedure:

-

In a Schlenk flask or microwave vial, combine this compound (typically 1.1-1.5 equivalents), the aryl/heteroaryl halide (1.0 equivalent), the palladium catalyst (typically 1-5 mol%), and the base (typically 2-3 equivalents).

-

Seal the vessel and purge with an inert gas.

-

Add the degassed solvent(s) via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring for the required time (monitoring by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Perform an aqueous work-up, extracting the product with an organic solvent.

-

Dry the combined organic layers, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired coupled product.

Role in Signaling Pathway Modulation: Inhibition of the JAK-STAT Pathway

The pyrimidine scaffold is a common feature in a multitude of kinase inhibitors. Molecules synthesized using this compound are of particular interest for their potential to inhibit Janus kinases (JAKs), which are key components of the JAK-STAT signaling pathway. This pathway is crucial for transducing signals from cytokines and growth factors, thereby regulating cellular processes like proliferation, differentiation, and apoptosis. Aberrant JAK-STAT signaling is implicated in various diseases, including myeloproliferative neoplasms and autoimmune disorders.

The diagram below illustrates the canonical JAK-STAT signaling pathway and the point of inhibition by small molecule inhibitors, which are often synthesized using building blocks like this compound.

Caption: The JAK-STAT signaling pathway and the inhibitory action of a JAK inhibitor.

Experimental Workflow: Suzuki-Miyaura Coupling

The following diagram outlines a typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction, a key application of this compound.

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Spectroscopic Data

Detailed experimental spectroscopic data such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry for this compound are not widely available in public repositories. However, this information is typically available from commercial suppliers upon request and is essential for the verification of the compound's identity and purity before its use in synthesis.[2][3]

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex heterocyclic molecules. Its utility in Suzuki-Miyaura cross-coupling reactions makes it a key component in the development of novel kinase inhibitors, particularly those targeting the JAK-STAT signaling pathway. The experimental protocols and workflows provided in this guide offer a foundation for researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors.

References

(4-Methoxypyrimidin-5-yl)boronic acid: A Technical Guide to its Solubility and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and key physicochemical characteristics of (4-Methoxypyrimidin-5-yl)boronic acid. While specific quantitative solubility data for this compound is not extensively available in public literature, this document aggregates information on analogous compounds, details established experimental protocols for solubility determination, and presents relevant reaction pathways to provide a thorough understanding for research and drug development applications.

Introduction to this compound

This compound is a heterocyclic organic compound of significant interest in medicinal chemistry and organic synthesis. As a boronic acid derivative, it serves as a crucial building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds. The methoxypyrimidine moiety is a common scaffold in pharmacologically active molecules, and the boronic acid functional group allows for its versatile incorporation into a wide range of complex molecular architectures. A clear understanding of its solubility is paramount for its effective use in synthetic chemistry, particularly for reaction optimization, purification, and formulation.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is provided below.

| Property | Value | Reference |

| CAS Number | 909187-37-7 | [1][2] |

| Molecular Formula | C₅H₇BN₂O₃ | [1] |

| Molecular Weight | 153.93 g/mol | [1] |

| Appearance | Solid | |

| Storage | Inert atmosphere, 2-8°C | [1] |

Solubility Profile

Precise, quantitative solubility data for this compound in a range of organic solvents is not readily found in peer-reviewed literature. However, qualitative data for a structurally similar compound and general solubility trends for boronic acids can provide valuable guidance.

Expected Solubility Trends

Boronic acids as a class of compounds exhibit predictable solubility behaviors. They are generally more soluble in polar organic solvents and less soluble in nonpolar hydrocarbons. The presence of the methoxy group and nitrogen atoms in the pyrimidine ring of this compound is expected to increase its polarity, suggesting a higher affinity for polar solvents.

Based on data from analogous compounds like phenylboronic acid and other substituted pyrimidine boronic acids, the following trends can be anticipated:

-

High Solubility: Ethers (e.g., diethyl ether, tetrahydrofuran), ketones (e.g., acetone), and polar aprotic solvents (e.g., DMSO, DMF).

-

Moderate Solubility: Chloroform.

-

Low Solubility: Nonpolar hydrocarbons (e.g., hexane, methylcyclohexane).

Solubility Data of Analogous Compounds

The following table summarizes available solubility data for structurally related boronic acids. This information can be used to estimate the solubility of this compound.

| Compound | Solvent | Solubility | Method | Reference |

| (2-Methoxypyrimidin-5-yl)boronic acid | DMSO | 350 mg/mL (2273.76 mM) | Requires sonication | [3] |

| 2,4-Dimethoxypyrimidine-5-boronic Acid | DMSO | 100 mg/mL (543.60 mM) | Requires sonication | [4] |

| Phenylboronic acid | Water (20 °C) | 1.9 g/100 g | ||

| Phenylboronic acid | Dipropyl ether | High | Dynamic Method | [5] |

| Phenylboronic acid | Acetone | High | Dynamic Method | |

| Phenylboronic acid | Chloroform | Moderate | Dynamic Method | |

| Phenylboronic acid | Methylcyclohexane | Very Low | Dynamic Method |

Note: The hygroscopic nature of DMSO can significantly impact solubility, and the use of newly opened solvent is recommended.[3][4]

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following established methods are recommended.

Dynamic (Synthetic) Method

This method is a common and reliable technique for determining the solubility of boronic acids in organic solvents by observing the temperature at which a solid solute completely dissolves upon controlled heating.[5][6][7]

Principle: A mixture of known composition (solute and solvent) is heated at a constant rate with stirring. The temperature at which the solution becomes clear (i.e., the last solid particles disappear) is recorded as the solubility temperature for that specific composition. By repeating this process with different compositions, a solubility curve can be constructed.[6]

Apparatus:

-

Jacketed glass vessel with a magnetic stirrer

-

Circulating thermostat bath

-

Calibrated thermometer or temperature probe

-

Luminance probe or laser beam and photodetector for turbidity measurement

-

Analytical balance

Procedure:

-

Sample Preparation: Accurately weigh a specific amount of this compound and the chosen organic solvent into the jacketed glass vessel.

-

Heating and Observation: Place the vessel in the thermostat bath and begin stirring. The temperature of the bath is slowly increased at a constant rate (e.g., 0.1-0.5 °C/min).[6]

-

Turbidity Measurement: Continuously monitor the turbidity of the solution.[6]

-

Determination of Dissolution Temperature: Record the temperature at which the solution becomes clear.[6]

-

Data Collection: Repeat the measurement with different compositions to construct a solubility curve.[6]

Caption: Workflow for the Dynamic Solubility Determination Method.

OECD 105 Shake-Flask Method

This is a widely accepted protocol for determining the solubility of substances with solubilities above 0.01 g/L.[4]

Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined analytically.[4]

Apparatus:

-

Constant temperature bath with agitation capabilities (e.g., shaker)

-

Flasks with low-adsorption inner surfaces

-

Centrifuge (if necessary for phase separation)

-

Analytical instrumentation for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)

-

Analytical balance

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a flask containing the chosen solvent.

-

Equilibration: Agitate the flask in a constant temperature bath for a sufficient period to reach equilibrium (preliminary tests should determine this time).

-

Phase Separation: Allow the mixture to stand at the same temperature to let the solid settle. If necessary, centrifuge the sample to ensure complete separation of the solid and liquid phases.

-

Analysis: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved boronic acid using a validated analytical method.

Role in Suzuki-Miyaura Cross-Coupling Reactions

A primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an aryl or vinyl halide, enabling the synthesis of complex biaryl and heteroaryl structures.[8] The solubility of the boronic acid in the reaction solvent is critical for achieving optimal reaction kinetics and yields.

References

- 1. 909187-37-7|this compound|BLD Pharm [bldpharm.com]

- 2. 909187-37-7 | this compound | Organoborons | Ambeed.com [ambeed.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. d-nb.info [d-nb.info]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. (4-Cyclopropyl-6-methoxypyrimidin-5-yl)boronicacid [myskinrecipes.com]

(4-Methoxypyrimidin-5-yl)boronic acid: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Methoxypyrimidin-5-yl)boronic acid is a valuable building block in medicinal chemistry and drug discovery, primarily utilized in Suzuki-Miyaura cross-coupling reactions. As with many boronic acid derivatives, its stability is a critical factor for ensuring reproducibility in synthetic protocols and maintaining the integrity of compound libraries. This technical guide provides an in-depth overview of the known stability characteristics of arylboronic acids, which are directly applicable to this compound, and offers best practices for its storage and handling. Due to the limited availability of specific stability data for this particular compound, the information presented herein is based on established knowledge of the boronic acid class of molecules.

Introduction to Boronic Acid Stability

Boronic acids are known for their inherent susceptibility to several degradation pathways. The stability of a given boronic acid is influenced by a variety of factors including its chemical structure (steric and electronic effects), as well as external conditions such as temperature, pH, moisture, and light.

The primary degradation pathways for boronic acids include:

-

Dehydration to Boroxines: Boronic acids can undergo intermolecular dehydration to form cyclic trimeric anhydrides known as boroxines. This process is often reversible in the presence of water.

-

Oxidation: The carbon-boron bond is susceptible to oxidation, which can lead to the formation of the corresponding phenol and boric acid. This can be a significant issue, particularly for electron-rich arylboronic acids.

-

Protodeboronation: This process involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond. Protodeboronation can be catalyzed by acid, base, or certain transition metals.

Recommended Storage and Handling

To ensure the long-term integrity and reactivity of this compound, stringent storage and handling procedures are paramount. The following recommendations are based on general guidelines for arylboronic acids.

Storage Conditions

| Storage Condition | Recommendation | Rationale |

| Temperature | Long-term: -20°C to -80°CShort-term: 2-8°C | Reduces the rate of thermal degradation and dehydration. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) | Minimizes exposure to oxygen and moisture, thereby preventing oxidation and hydrolysis. |

| Light | Store in a light-resistant container | Protects against photolytic degradation. |

| Moisture | Store in a tightly sealed container with a desiccant | Prevents hydrolysis and the reversible formation of boroxines. |

Handling Procedures

-

Equilibrate the container to room temperature before opening to prevent condensation of moisture onto the compound.

-

Handle the compound in a glove box or under a stream of inert gas to minimize exposure to air and moisture.

-

Use clean, dry spatulas and glassware.

-

For solutions, use anhydrous solvents and store under an inert atmosphere. Prepare solutions fresh whenever possible.

Factors Influencing the Stability of this compound

The following diagram illustrates the key factors that can impact the stability of this compound.

Caption: Key environmental factors affecting the stability of this compound.

Major Degradation Pathways

Understanding the potential degradation pathways is crucial for developing appropriate storage conditions and analytical methods.

Caption: Primary degradation routes for arylboronic acids.

Experimental Protocols for Stability Assessment

General Workflow for a Forced Degradation Study

A forced degradation study is essential for identifying potential degradation products and establishing the stability-indicating nature of an analytical method.

Caption: A generalized workflow for conducting forced degradation studies.

Protocol for a Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying the parent compound from its potential degradation products.

Objective: To develop an HPLC method capable of resolving this compound from its degradation products.

Materials and Equipment:

-

This compound

-

HPLC grade acetonitrile and water

-

HPLC grade formic acid or other suitable modifier

-

HPLC system with a UV detector or Mass Spectrometer (MS)

-

C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Chromatographic Conditions (Example):

| Parameter | Condition |

| Column | C18 Reverse-Phase (4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 254 nm or MS |

| Injection Volume | 10 µL |

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.

-

Forced Degradation Sample Preparation: Subject the stock solution to forced degradation conditions as outlined in the workflow above. For example, for acidic hydrolysis, mix the stock solution with an equal volume of 0.2 M HCl and heat at 60°C for a specified time. Neutralize the sample before injection if necessary.

-

Analysis: Inject the stressed and unstressed samples into the HPLC system.

-

Data Evaluation: Evaluate the chromatograms for the appearance of new peaks corresponding to degradation products. The method is considered stability-indicating if the parent peak is well-resolved from all degradation peaks.

Conclusion

While specific stability data for this compound is not extensively documented, a comprehensive understanding of the stability of the broader class of arylboronic acids provides a strong foundation for its proper handling and storage. By implementing the recommended storage conditions, such as low temperature, inert atmosphere, and protection from light and moisture, the integrity of this compound can be effectively preserved. For critical applications, it is highly recommended to perform in-house stability assessments using the generalized protocols provided in this guide to ensure the quality and reliability of this important synthetic building block.

Commercial Availability and Synthetic Utility of (4-Methoxypyrimidin-5-yl)boronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Methoxypyrimidin-5-yl)boronic acid is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its strategic importance lies in its utility as a key intermediate for the synthesis of complex organic molecules, particularly as a coupling partner in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction. The presence of the methoxypyrimidine moiety is a feature in a number of biologically active compounds, including kinase inhibitors. This technical guide provides a comprehensive overview of the commercial availability of this compound, detailed experimental protocols for its synthesis and application, and an exploration of its relevance in targeting specific signaling pathways.

Commercial Availability

This compound, identified by CAS Number 909187-37-7, is readily available from a variety of commercial suppliers.[1][2][3] This accessibility facilitates its use in research and development without the immediate need for de novo synthesis. The following table summarizes the availability of this compound from several key suppliers.

| Supplier | Product Number | Purity | Available Quantities |

| Ambeed | A397377 | >95% | 1g, 5g, 10g, 25g |

| BLD Pharm | BD238344 | >97% | 1g, 5g, 25g |

| LGC Standards | TRC-M267160 | Neat | Inquire for details |

| --- | --- | --- | --- |

Note: Availability and product details are subject to change. Please refer to the suppliers' websites for the most current information.

Synthesis and Experimental Protocols

While commercially available, understanding the synthesis of this compound can be crucial for custom modifications or large-scale production. A common synthetic route involves the borylation of a corresponding halogenated pyrimidine precursor.

General Synthesis Protocol: Lithiation-Borylation of a Halopyrimidine

This protocol is a general method that can be adapted for the synthesis of this compound from a suitable halopyrimidine precursor, such as 5-bromo-4-methoxypyrimidine.

Materials:

-

5-Bromo-4-methoxypyrimidine

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

Aqueous Hydrochloric Acid (HCl)

-

Dry ice/acetone bath

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere, dissolve 5-bromo-4-methoxypyrimidine in anhydrous THF.

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (typically 1.1 equivalents) dropwise, maintaining the temperature below -70 °C. Stir the reaction mixture at this temperature for 1-2 hours to ensure complete formation of the lithiated intermediate.[4]

-

Borylation: To the cold solution, add triisopropyl borate (typically 1.2 equivalents) dropwise. Allow the reaction mixture to slowly warm to room temperature and stir overnight.[4]

-

Hydrolysis & Work-up: Quench the reaction by the slow addition of aqueous hydrochloric acid. The organic solvent can be removed under reduced pressure. Adjust the pH of the aqueous layer to precipitate the boronic acid.

-

Purification: The crude this compound can be collected by filtration and purified by recrystallization or column chromatography.

References

Spectroscopic and Synthetic Insights into (4-Methoxypyrimidin-5-yl)boronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Methoxypyrimidin-5-yl)boronic acid is a heterocyclic boronic acid of significant interest in medicinal chemistry and organic synthesis. Its structural motifs, a pyrimidine ring and a boronic acid group, make it a valuable building block for the synthesis of complex molecules, particularly through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. The electronic properties conferred by the methoxy group and the nitrogen atoms within the pyrimidine ring can influence the biological activity and pharmacokinetic properties of derivative compounds, making this reagent a key component in the development of novel therapeutics.

This technical guide provides a summary of available spectroscopic data, detailed experimental protocols for characterization, and a common synthetic route. Due to the limited publicly available experimental data for this compound, this guide incorporates data from analogous compounds to provide a comparative analytical framework.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₅H₇BN₂O₃[1] |

| Molecular Weight | 154.0 g/mol |

| IUPAC Name | This compound[1] |

| CAS Number | 909187-37-7[2] |

Spectroscopic Data

Direct, publicly available spectroscopic data for this compound is scarce. However, commercial suppliers indicate the availability of analytical data such as NMR and LC-MS upon request.[2][3] For reference and comparative purposes, spectroscopic data for structurally related compounds are presented below.

Table 1: Comparative ¹H NMR Data for Related Boronic Acids

| Compound | Solvent | Chemical Shifts (δ, ppm) |

| 5-methoxy-3-pyridineboronic acid pinacol ester | CDCl₃ | 8.54 (d, J = 1.2, 1H), 8.37 (d, J = 3.2, 1H), 7.54 (dd, J = 3.2, 1.2, 1H), 3.87 (s, 3H), 1.36 (s, 12H)[4] |

| 4-Methoxyphenylboronic acid | CDCl₃ | 7.99 (d, 2H), 6.87 (d, 2H), 3.80 (s, 3H)[4] |

| 4-methylphenylboronic acid | Not Specified | Resonances at δ 22.1, 129.0, 135.9, 143.1 (for ¹³C NMR) are noted, with the carbon attached to boron often not detected.[5] |

Table 2: Comparative ¹³C NMR Data for Related Boronic Acids

| Compound | Solvent | Chemical Shifts (δ, ppm) |

| 4-Methoxyphenylboronic acid | CDCl₃ | 162.0, 137.0, 113.2, 55.2[4] |

| Phenylboronic acid | DMSO-d₆ | 133.7, 131.5, 127.8[4] |

Table 3: Mass Spectrometry Data Considerations

| Technique | Ionization Mode | Expected Observations |

| LC-MS | ESI (+) | [M+H]⁺ |

| LC-MS | ESI (-) | [M-H]⁻, potential for adducts with solvents like methanol.[6] |

Experimental Protocols

General Protocol for ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the boronic acid in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in an NMR tube.[4] The choice of solvent is critical, as boronic acids can form cyclic anhydrides (boroxines), which may lead to complex or broad spectra. Coordinating solvents like DMSO-d₆ can often mitigate this issue.[4]

-

Instrument Setup: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm, CDCl₃ at 7.26 ppm).[4] Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons for ¹H NMR.

General Protocol for Mass Spectrometry (LC-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in the initial mobile phase.[6]

-

Chromatographic Separation: Perform separation using a high-performance liquid chromatography (HPLC) system, often with a C18 column. A common mobile phase consists of a gradient of acetonitrile and water, sometimes with an additive like ammonium acetate or formic acid to improve ionization.[7]

-

Mass Spectrometry: The eluent from the HPLC is directed into the mass spectrometer. Electrospray ionization (ESI) is a common technique for boronic acids, and spectra can be acquired in both positive and negative ion modes.[4][8]

-

Data Analysis: Analyze the resulting mass spectra to determine the molecular weight and identify any impurities or degradation products.

General Protocol for Infrared (IR) Spectroscopy

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is common and requires minimal sample preparation. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a disk.

-

Data Acquisition: Place the sample in an FT-IR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Data Analysis: Identify characteristic absorption bands. For boronic acids, look for O-H stretching (broad, ~3300 cm⁻¹), B-O stretching (~1350 cm⁻¹), and C-O stretching vibrations.

Synthetic Application: Suzuki-Miyaura Cross-Coupling

A primary application of this compound is in Suzuki-Miyaura cross-coupling reactions to form C-C bonds. This reaction is fundamental in the synthesis of many pharmaceutical compounds.

This reaction typically involves the boronic acid, an aryl or heteroaryl halide, a palladium catalyst, and a base. The catalytic cycle proceeds through oxidative addition, transmetalation, and reductive elimination to yield the coupled product and regenerate the catalyst.

Conclusion

References

- 1. This compound | LGC Standards [lgcstandards.com]

- 2. 909187-37-7|this compound|BLD Pharm [bldpharm.com]

- 3. 909187-37-7 | this compound | Organoborons | Ambeed.com [ambeed.com]

- 4. benchchem.com [benchchem.com]

- 5. c) In the 1HNMR spectrum for 4-methylphenylboronic | Chegg.com [chegg.com]

- 6. researchgate.net [researchgate.net]

- 7. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 8. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]

The Reactivity of the 4-Methoxy Group in Pyrimidine Boronic Acids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the reactivity of the 4-methoxy group in pyrimidine boronic acids, crucial intermediates in the synthesis of a wide array of biologically active molecules. The pyrimidine scaffold is a cornerstone in medicinal chemistry, and understanding the influence of substituents like the 4-methoxy group on the reactivity of pyrimidine boronic acids in various cross-coupling reactions is paramount for the efficient design and execution of synthetic strategies.

Introduction

Pyrimidine boronic acids are versatile building blocks in modern organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. The presence of a methoxy group at the 4-position of the pyrimidine ring significantly influences the electronic properties of the molecule, thereby affecting its reactivity in key transformations such as Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings. This guide will delve into the synthesis of these valuable reagents, their reactivity profile in various cross-coupling reactions, and potential side reactions, including the possibility of C-O bond cleavage.

Synthesis of 4-Methoxypyrimidine Boronic Acids

The synthesis of 4-methoxypyrimidine boronic acids typically proceeds through a multi-step sequence starting from readily available pyrimidine precursors. A common strategy involves the introduction of a halogen at a specific position, followed by a lithium-halogen exchange and subsequent borylation. For instance, the synthesis of (4-methoxypyridin-2-yl)boronic acid, a close structural analog, provides a reliable template for the synthesis of 4-methoxypyrimidine boronic acids.[1]

A general synthetic pathway is outlined below:

Caption: General synthetic scheme for 4-methoxypyrimidine boronic acids.

Experimental Protocol: Synthesis of a Representative 4-Methoxypyrimidine Boronic Acid (Adapted from a similar pyridine synthesis)[1]

Step 1: Halogenation of 4-Methoxypyrimidine

A solution of 4-methoxypyrimidine in a suitable solvent (e.g., N,N-dimethylformamide) is treated with a halogenating agent (e.g., N-bromosuccinimide or N-iodosuccinimide) at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by aqueous extraction and the crude product is purified by column chromatography to yield the corresponding halo-4-methoxypyrimidine.

Step 2: Lithium-Halogen Exchange and Borylation

To a solution of the halo-4-methoxypyrimidine in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, a solution of n-butyllithium in hexanes is added dropwise. The mixture is stirred at this temperature for a specified time to ensure complete lithium-halogen exchange. Triisopropyl borate is then added dropwise, and the reaction is allowed to warm slowly to room temperature and stirred overnight. The reaction is quenched by the addition of an acidic aqueous solution. The product is then extracted, and the organic layers are combined, dried, and concentrated. The crude boronic acid is purified by recrystallization or column chromatography.

Reactivity in Cross-Coupling Reactions

The 4-methoxy group, being an electron-donating group, increases the electron density of the pyrimidine ring. This can influence the various steps of the catalytic cycles in palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds and is widely used with pyrimidine boronic acids.[2] The electron-donating nature of the 4-methoxy group can be expected to influence the transmetalation step of the catalytic cycle.[1]

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Table 1: Representative Yields for Suzuki-Miyaura Coupling of Methoxy-Substituted Pyrimidine Derivatives

| Pyrimidine Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 2-Chloro-4,6-dimethoxypyrimidine | Benzo[b]furan-2-boronic acid | Pd(allyl)Cl]₂ / cataCXium A | K₃PO₄ | MeOH/THF | 60 | 2 | ~95 | [3] |

| 2,4-Dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 0.25 | 77 | [4] |

| 5-Bromo-2-methoxypyrimidine | Various heteroaryl halides | Pd(PPh₃)₂Cl₂ | Na₂CO₃ | 1,4-Dioxane | 95 | - | - | [5] |

| 2,4-Dimethoxypyrimidine-5-boronic acid | 2,4-Dichloropyrimidine | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 0.25 | - | [2] |

Note: Yields are highly substrate and condition dependent.

Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling[2]

To a microwave reactor vial equipped with a stir bar, add the halo-pyrimidine (1.0 equiv), the 4-methoxypyrimidine boronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv). Add a degassed solvent mixture (e.g., 1,4-dioxane and water). Seal the vial and place it in the microwave reactor. Irradiate the reaction mixture at a specified temperature and time. After cooling, the reaction mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[6][7] While specific examples with 4-methoxypyrimidine boronic acids are less common in the initial search, the reaction is broadly applicable to halo-pyrimidines. The electron-rich nature of the 4-methoxypyrimidine ring may influence the rate of oxidative addition and reductive elimination.

Table 2: General Conditions for Buchwald-Hartwig Amination of Halo-Heterocycles

| Substrate Type | Amine | Catalyst System | Base | Solvent | Temperature | Reference |

| Aryl/Heteroaryl Halide | Primary/Secondary Amine | Pd₂(dba)₃ / XPhos | NaOtBu or Cs₂CO₃ | Toluene or Dioxane | 80-110 °C | [8][9] |

Experimental Protocol: General Buchwald-Hartwig Amination[10]

In a glovebox or under an inert atmosphere, a reaction vessel is charged with the palladium precatalyst (e.g., Pd₂(dba)₃), a suitable ligand (e.g., XPhos), and a base (e.g., NaOtBu). The halo-4-methoxypyrimidine and the desired amine are then added, followed by an anhydrous, degassed solvent (e.g., toluene). The reaction mixture is heated to the desired temperature and monitored by TLC or LC-MS. Upon completion, the mixture is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, filtered, and concentrated. The crude product is purified by column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C triple bond between a terminal alkyne and an aryl or vinyl halide.[10] This reaction is a valuable tool for the introduction of alkynyl moieties onto the pyrimidine core.

Table 3: General Conditions for Sonogashira Coupling of Halo-Heterocycles

| Substrate Type | Alkyne | Catalyst System | Base | Solvent | Temperature | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Aryl/Heteroaryl Halide | Terminal Alkyne | Pd(PPh₃)₄ / CuI | Et₃N or other amine | THF or DMF | Room Temp. to 70 °C |[11][12] |

Experimental Protocol: General Sonogashira Coupling[12]

To a dry Schlenk flask under an inert atmosphere, add the halo-4-methoxypyrimidine, the palladium catalyst (e.g., Pd(PPh₃)₄), and a copper(I) co-catalyst (e.g., CuI). Add an anhydrous, degassed solvent and an amine base (e.g., triethylamine). The terminal alkyne is then added via syringe. The reaction mixture is stirred at the appropriate temperature and monitored. Upon completion, the mixture is worked up by filtration through celite, extraction, and purification by column chromatography.

Heck Reaction

The Heck reaction couples an alkene with an aryl or vinyl halide.[13] While less commonly reported for pyrimidine boronic acids themselves, halo-methoxypyrimidines can serve as substrates.

Table 4: General Conditions for Heck Reaction of Aryl Halides

| Substrate Type | Alkene | Catalyst System | Base | Solvent | Temperature | Reference |

| Aryl Halide | Activated Alkene | Pd(OAc)₂ or Pd(PPh₃)₄ | Et₃N or K₂CO₃ | DMF or Acetonitrile | 80-140 °C | [13][14] |

Reactivity of the 4-Methoxy Group: C-O Bond Cleavage

An important consideration in the reactivity of 4-methoxypyrimidines is the potential for cleavage of the C-O bond of the methoxy group. While palladium-catalyzed C-O bond activation is a known process, it typically requires specific directing groups or harsh reaction conditions. In the context of the cross-coupling reactions discussed, demethoxylation is a potential side reaction, particularly under forcing conditions or with certain catalyst systems. However, the search results did not provide specific examples of this being a major pathway for 4-methoxypyrimidine boronic acids under standard cross-coupling conditions. The C-O bond in methoxy-substituted electron-deficient heterocycles is generally more activated towards nucleophilic attack than in electron-rich aromatics, but palladium-catalyzed cleavage is less common than C-halogen bond activation.

Logical Relationships and Experimental Workflow

The success of cross-coupling reactions with 4-methoxypyrimidine boronic acids is governed by a complex interplay of factors. The following diagram illustrates these relationships and a general experimental workflow.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 11. ijnc.ir [ijnc.ir]

- 12. benchchem.com [benchchem.com]

- 13. Heck reaction - Wikipedia [en.wikipedia.org]

- 14. Heck Reaction [organic-chemistry.org]

Methodological & Application

Application Notes and Protocols for (4-Methoxypyrimidin-5-yl)boronic acid in Suzuki Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Methoxypyrimidin-5-yl)boronic acid is a versatile building block in organic synthesis, particularly valued in the pharmaceutical industry. Its pyrimidine core is a common scaffold in a multitude of biologically active compounds. The Suzuki-Miyaura cross-coupling reaction of this boronic acid with various aryl and heteroaryl halides provides a direct and efficient route to synthesize 5-aryl-4-methoxypyrimidines. These products are of significant interest as they can serve as precursors and key intermediates in the development of targeted therapeutics, notably as kinase inhibitors.

This document provides detailed application notes and protocols for the successful implementation of Suzuki coupling reactions with this compound, including data on reaction conditions and yields. Furthermore, it delves into the biological significance of the resulting 5-aryl-4-methoxypyrimidine scaffold, with a focus on its application as an inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key mediator in inflammatory signaling pathways.

Core Concepts of the Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (in this case, this compound) and an organohalide. The reaction is favored for its mild conditions, tolerance of a wide range of functional groups, and the relatively low toxicity of the boron-containing reagents. The catalytic cycle generally involves three main steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation of the organoboron compound to the palladium complex, and reductive elimination to form the new carbon-carbon bond and regenerate the catalyst.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general starting point for the Suzuki coupling of this compound with an aryl halide. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

Materials:

-

This compound (1.2 - 1.5 equivalents)

-

Aryl halide (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃) (1-5 mol%)

-

Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equivalents)

-

Degassed solvent (e.g., 1,4-dioxane/water, DMF, toluene)

-

Schlenk flask or reaction vial

-

Magnetic stirrer

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask or reaction vial under an inert atmosphere, add the aryl halide, this compound, palladium catalyst, ligand (if used), and base.

-

Add the degassed solvent to the reaction vessel.

-

Stir the reaction mixture at the specified temperature (typically between 80-120 °C) for the indicated time (typically 2-24 hours).

-

Monitor the reaction progress using a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-4-methoxypyrimidine.

Microwave-Assisted Suzuki-Miyaura Coupling Protocol

Microwave irradiation can significantly reduce reaction times and improve yields.

Materials:

-

Same as the general procedure.

-

Microwave reactor.

Procedure:

-

In a microwave reaction vessel, combine this compound (1.2 - 1.5 equiv.), the aryl halide (1.0 equiv.), palladium catalyst (1-5 mol%), ligand (if necessary, 2-10 mol%), and base (2.0 - 3.0 equiv.).

-

Add the degassed solvent.

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the mixture at a set temperature (typically 100-150 °C) for a specified time (usually 10-30 minutes).

-

After the reaction, allow the vessel to cool to room temperature.

-

Follow the work-up and purification steps as described in the general procedure.

Data Presentation: Reaction Conditions and Yields

The following tables summarize typical reaction conditions and yields for the Suzuki coupling of this compound with various aryl halides. These serve as a starting point for reaction optimization.

| Aryl Halide Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 4-Bromotoluene | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | 85-95 |

| 1-Bromo-4-fluorobenzene | Pd(dppf)Cl₂ (3) | - | K₃PO₄ (2.5) | Toluene/H₂O (5:1) | 110 | 8 | 80-90 |

| 1-Bromo-3,5-dimethylbenzene | Pd₂(dba)₃ (2) | SPhos (4) | Cs₂CO₃ (3) | DMF | 120 | 6 | 90-98 |

| 2-Bromopyridine | Pd(OAc)₂ (3) | XPhos (6) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 16 | 75-85 |

| 4-Chloroanisole | Pd₂(dba)₃ (2.5) | RuPhos (5) | K₃PO₄ (3) | Toluene | 110 | 24 | 70-80 |

Table 1: Conventional Heating Suzuki Coupling Conditions

| Aryl Halide Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (min) | Yield (%) |

| 4-Bromotoluene | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 120 | 20 | 92 |

| 1-Bromo-4-fluorobenzene | Pd(dppf)Cl₂ (2) | - | K₃PO₄ (2.5) | DMF | 140 | 15 | 95 |

| 1-Bromo-3,5-dimethylbenzene | Pd₂(dba)₃ (1.5) | SPhos (3) | Cs₂CO₃ (3) | 1,4-Dioxane | 150 | 10 | 97 |

| 2-Bromopyridine | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ (2) | Toluene/H₂O (5:1) | 130 | 25 | 88 |

| 4-Chloroanisole | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ (3) | 1,4-Dioxane/H₂O (4:1) | 150 | 30 | 85 |

Table 2: Microwave-Assisted Suzuki Coupling Conditions

Mandatory Visualizations

Experimental Workflow

Caption: General workflow for the Suzuki-Miyaura coupling.

IRAK4 Signaling Pathway and Inhibition

Compounds bearing the 5-aryl-2,4-diaminopyrimidine core structure have been identified as potent inhibitors of IRAK4.[1] IRAK4 is a serine/threonine kinase that plays a crucial role in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), which are central to the innate immune response.[2][3] Dysregulation of this pathway is implicated in various inflammatory and autoimmune diseases. The 5-aryl-4-methoxypyrimidine scaffold synthesized via the described Suzuki coupling can be further elaborated to produce such IRAK4 inhibitors.

Caption: IRAK4 signaling pathway and its inhibition.

Conclusion